4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
Overview
Description
4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Hydrogenation
4-(4-Methoxyphenyl)buten-2-one has been studied for its electrocatalytic hydrogenation at a nickel cathode in aqueous ethanol containing sulphuric acid. This process also applies to hydrogenation of 4-(4-methoxy-2,3,6-trimethylphenyl)buten-2-one, demonstrating its potential in electrochemical applications (Bryan & Grimshaw, 1997).
Synthesis of Etretinate
A key application of this compound is in the synthesis of etretinate, a potent antipsoriatic drug. The compound serves as a valuable synthon in the drug's production (Ashok & Rao, 1993).
Synthesis of Heterocycles
It is used as a three-carbon synthon for efficient regiospecific synthesis of various five and six-membered heterocycles with masked or unmasked aldehyde functionality. This includes the production of compounds like pyrazole, isoxazole, pyrimidines, and others (Mahata et al., 2003).
Catalytic Activities
The compound has been investigated for its role in catalytic reactions, such as the conjugate addition of methanol to form 4-methoxy-butan-2-one, showing its significance in chemical synthesis (Kabashima, Katou, & Hattori, 2001).
Photoisomerization Studies
In the field of photochemistry, it has been utilized in studies involving the photoisomerization of compounds structurally similar to retinoic acid, highlighting its utility in understanding photoreactions (Englert, Weber, & Klaus, 1978).
Pharmaceutical Synthesis
This compound is also involved in the scalable synthesis of pharmaceuticals like nabumetone and aroma compounds, through continuous flow strategies (Viviano et al., 2011).
Nucleophilic Substitution and Elimination Reactions
It has been used to study the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, contributing to the understanding of organic reaction mechanisms (Toteva & Richard, 1996).
Agricultural Applications
Its derivatives have been synthesized and evaluated as fruit fly attractants, indicating its potential use in agriculture and pest control (Prabawati et al., 2018).
properties
IUPAC Name |
4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 762509 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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